Soluble epoxide hydrolase inhibitor

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

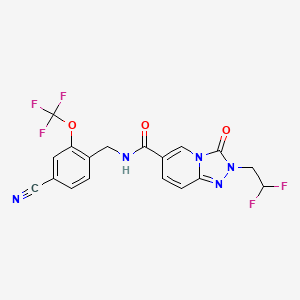

Molecular Formula |

C18H12F5N5O3 |

|---|---|

Molecular Weight |

441.3 g/mol |

IUPAC Name |

N-[[4-cyano-2-(trifluoromethoxy)phenyl]methyl]-2-(2,2-difluoroethyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide |

InChI |

InChI=1S/C18H12F5N5O3/c19-14(20)9-28-17(30)27-8-12(3-4-15(27)26-28)16(29)25-7-11-2-1-10(6-24)5-13(11)31-18(21,22)23/h1-5,8,14H,7,9H2,(H,25,29) |

InChI Key |

ZXXHBMCIQXGVRD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C#N)OC(F)(F)F)CNC(=O)C2=CN3C(=NN(C3=O)CC(F)F)C=C2 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of Novel Soluble Epoxide Hydrolase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of novel soluble epoxide hydrolase (sEH) inhibitors. It is designed to serve as a core resource for researchers, scientists, and drug development professionals working in this dynamic field. The guide details the crucial role of sEH in inflammatory and cardiovascular diseases, outlines the synthetic strategies for developing potent inhibitors, presents key quantitative data for prominent compounds, and provides detailed experimental protocols for their evaluation.

Introduction to Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a cytosolic enzyme that plays a critical role in the metabolism of endogenous signaling lipids.[1][2] Specifically, sEH converts anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active corresponding dihydroxyeicosatrienoic acids (DHETs).[1][3][4] By inhibiting sEH, the levels of beneficial EETs can be increased, offering a promising therapeutic strategy for a range of conditions, including hypertension, inflammation, pain, and cardiovascular diseases.[1][5][6]

The development of potent and selective sEH inhibitors has been a major focus of research over the past two decades.[1][7] Various chemical scaffolds have been explored, with urea and amide-based compounds emerging as particularly effective pharmacophores that mimic the transition state of the epoxide hydrolysis reaction.[4][5]

Key Signaling Pathway

The primary signaling pathway influenced by sEH inhibitors involves the arachidonic acid cascade. Inhibition of sEH leads to an accumulation of EETs, which then exert their biological effects.

Caption: The sEH signaling pathway illustrating the conversion of EETs to DHETs and the point of intervention for sEH inhibitors.

Quantitative Data on sEH Inhibitors

The following tables summarize the in vitro potency and pharmacokinetic properties of representative sEH inhibitors from different chemical classes. This data allows for a comparative analysis of their efficacy and drug-like properties.

Table 1: In Vitro Potency of Urea-Based sEH Inhibitors

| Compound | Scaffold | IC50 (nM) vs Human sEH | IC50 (nM) vs Murine sEH | Reference |

| DCU | Dicyclohexyl Urea | - | - | [4] |

| AUDA | Adamantyl Urea | - | - | [8] |

| t-AUCB | Adamantyl Urea | 0.89 | - | [9] |

| c-AUCB | Adamantyl Urea | 1.3 | - | [9] |

| TPPU | Piperidinyl Urea | 1.1 | 2.8 | [10] |

| TPAU | Piperidinyl Urea | - | - | [8] |

| APAU | Adamantyl Piperidinyl Urea | - | - | [8] |

| AR9281 | Adamantyl Piperidinyl Urea | 7.0 | - | [3] |

| Compound 4f | Sulfonyl Urea | 2.94 | - | [11] |

| Compound 4l | Sulfonyl Urea | 1.69 | - | [11] |

| Compound 33 | Benzoxazolone-5-Urea | 0.39 | - | [12] |

Note: IC50 values can vary between different assay conditions and laboratories.

Table 2: In Vitro Potency of Amide-Based sEH Inhibitors

| Compound | Scaffold | IC50 (nM) vs Human sEH | IC50 (nM) vs Murine sEH | Reference |

| TPNC | Amide | - | - | [9] |

| MTCMB | Amide | - | - | [9] |

| Compound 14 | Adamantyl Amide | 2.5-fold less potent than urea analog | Similar potency to urea analog | [13] |

Table 3: Pharmacokinetic Properties of Selected sEH Inhibitors

| Compound | Tmax (min) | Cmax (nmol/L) | Half-life (t1/2) (min) | Oral Bioavailability (%) | Species | Reference |

| t-AUCB | - | - | - | 75 ± 12 | Mouse | [7] |

| TPPU | - | >10 x IC50 for 48h | - | - | Cynomolgus Monkey | [5] |

| TPAU | - | <5 x IC50 | - | - | Cynomolgus Monkey | [5] |

| AR9281 | - | - | - | Orally bioavailable | Canine | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the discovery and characterization of sEH inhibitors.

Synthesis of Urea-Based sEH Inhibitors

General Procedure:

The synthesis of 1,3-disubstituted ureas is typically achieved through the reaction of an isocyanate with a primary or secondary amine.[14][15]

-

Isocyanate Formation: An amine is reacted with a phosgene equivalent, such as triphosgene, in an inert solvent (e.g., tetrahydrofuran, dichloromethane) in the presence of a non-nucleophilic base (e.g., triethylamine) to form the corresponding isocyanate.

-

Urea Formation: The isocyanate intermediate is then reacted in situ with the desired amine to yield the final urea product.

-

Purification: The crude product is purified by crystallization or column chromatography.

For the synthesis of sulfonyl ureas, a sulfonamide is first converted to a sulfonyl carbamate, which is then reacted with an amine.[11]

Synthesis of Amide-Based sEH Inhibitors

General Procedure:

Amide-based inhibitors are synthesized by standard amide bond formation reactions.[13]

-

Carboxylic Acid Activation: A carboxylic acid is activated using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or by conversion to an acid chloride.

-

Amide Bond Formation: The activated carboxylic acid is then reacted with an amine in the presence of a base to form the amide bond.

-

Purification: The final product is purified by standard techniques like chromatography or recrystallization.

In Vitro sEH Inhibitory Activity Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of sEH using a fluorogenic substrate.[16][17][18]

Materials:

-

Recombinant human or murine sEH

-

sEH assay buffer (e.g., Tris buffer, pH 7.0, containing BSA)[19]

-

Fluorogenic substrate (e.g., PHOME - (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)[3][17]

-

Test compounds dissolved in DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the sEH enzyme to each well, followed by the test compound or vehicle (DMSO) control.

-

Incubate the enzyme and inhibitor for a short period (e.g., 5-15 minutes) at a controlled temperature (e.g., 25-30°C).[10][17][19]

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Measure the increase in fluorescence over time using a microplate reader (e.g., excitation at 330 nm and emission at 465 nm for the product of PHOME hydrolysis).[18]

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.[10]

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes.[1][6][20]

Materials:

-

Liver microsomes (human, rat, mouse, etc.)

-

Phosphate buffer (pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Test compound

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.

-

Pre-incubate the mixture at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 45 minutes), take aliquots of the reaction mixture and quench the reaction by adding cold acetonitrile.[6]

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

-

Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.[1]

Experimental and Logical Workflows

The discovery and development of novel sEH inhibitors follow a structured workflow, from initial design to in vivo evaluation.

Caption: A typical workflow for the discovery and development of novel sEH inhibitors.

Conclusion

The inhibition of soluble epoxide hydrolase represents a compelling therapeutic strategy for a variety of human diseases. This technical guide has provided a comprehensive overview of the key aspects of sEH inhibitor discovery and synthesis, from the underlying biological rationale to detailed experimental protocols. The presented quantitative data and workflows offer a valuable resource for researchers in this field, facilitating the development of the next generation of sEH-targeting therapeutics. The continued exploration of novel chemical scaffolds and a deeper understanding of the structure-activity relationships will be crucial for advancing these promising compounds into clinical applications.

References

- 1. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. escholarship.org [escholarship.org]

- 10. agilent.com [agilent.com]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Optimization of Amide-Based Inhibitors of Soluble Epoxide Hydrolase with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and SAR of conformationally restricted inhibitors of soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. assaygenie.com [assaygenie.com]

- 17. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Natural Product Inhibitors of Soluble Epoxide Hydrolase

Soluble epoxide hydrolase (sEH) has emerged as a significant therapeutic target for a range of inflammatory and cardiovascular diseases.[1][2][3] This enzyme is responsible for the hydrolysis of anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acid (DHET) counterparts.[1][2] Inhibition of sEH preserves the beneficial effects of EETs, which include vasodilation, anti-inflammatory, and analgesic properties.[1][4] Natural products represent a rich source of novel sEH inhibitors, offering diverse chemical scaffolds for drug discovery.[5][6] This guide provides a comprehensive overview of natural product-derived sEH inhibitors, including their inhibitory activities, the experimental protocols used for their evaluation, and the key signaling pathways they modulate.

Quantitative Data on Natural sEH Inhibitors

A variety of natural compounds from different chemical classes have been identified as inhibitors of soluble epoxide hydrolase. The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the IC50 values for a selection of natural product sEH inhibitors from various sources.

| Compound Class | Compound Name | Natural Source | Human sEH IC50 (µM) | Reference |

| Flavonoids | Patuletin | Inula britannica | 12.1 ± 0.1 | [7] |

| Hispidulin | Inula britannica | 22.2 ± 0.3 | [7] | |

| Nepetin | Inula britannica | 40.9 ± 0.6 | [7] | |

| Eupatin | Inula britannica | 42.6 ± 0.8 | [7] | |

| Isorhametin-3-O-glucoside | Inula britannica | 62.8 ± 1.8 | [7] | |

| Coumarins | Glycycoumarin | Glycyrrhiza uralensis | 1.9 ± 0.2 | [8] |

| Isothiocyanates | Sulforaphane (SFN) | Brassicaceae vegetables | 3.65 | [9] |

| Phenyl isothiocyanate (PITC) | Brassicaceae vegetables | 7.5 | [9] | |

| Phenolics | Malabaricone B | Nutmeg | 14.24 | [10] |

| Malabaricone C | Nutmeg | 46.35 | [10] | |

| Alkaloids | Capsaicin | Capsicum chinense | 7.3 (Ki) | [10] |

| Dihydrocapsaicin | Capsicum chinense | 4.7 (Ki) | [10] |

Signaling Pathway Modulation

Soluble epoxide hydrolase is a critical enzyme in the arachidonic acid (AA) metabolic pathway. This pathway generates a cascade of bioactive lipid mediators that regulate inflammation and other physiological processes.[11] By inhibiting sEH, natural products can modulate this pathway to produce therapeutic effects.

Arachidonic Acid Metabolism and sEH Inhibition

Arachidonic acid, released from the cell membrane by phospholipase A2 (PLA2), is metabolized by three main enzyme families: cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) epoxygenases.[11] The CYP epoxygenase pathway produces epoxyeicosatrienoic acids (EETs), which have potent anti-inflammatory and vasodilatory effects.[4] However, sEH rapidly hydrolyzes EETs to their corresponding dihydroxyeicosatrienoic acids (DHETs), which are generally less active.[1][2] Natural product inhibitors block this conversion, thereby increasing the bioavailability of EETs and enhancing their beneficial effects.

References

- 1. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting arachidonic acid pathway by natural products for cancer prevention and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. The Inhibition Activity of Natural Methoxyflavonoid from Inula britannica on Soluble Epoxide Hydrolase and NO Production in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Inhibition of soluble epoxide hydrolase by natural isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Regulating arachidonic acid metabolism: a novel strategy to prevent colorectal inflammatory cancer transformation - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Soluble Epoxide Hydrolase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Soluble epoxide hydrolase (sEH) has emerged as a critical therapeutic target for a range of inflammatory, cardiovascular, and pain-related disorders. This technical guide provides an in-depth exploration of the mechanism of action of sEH inhibitors. By preventing the degradation of endogenous anti-inflammatory lipid mediators, these inhibitors modulate key signaling pathways, offering a promising avenue for novel drug development. This document details the underlying biochemistry, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the intricate signaling networks involved.

Introduction: The Arachidonic Acid Cascade and the Role of sEH

Arachidonic acid (AA), a polyunsaturated fatty acid, is metabolized through three primary enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways. While the COX and LOX pathways produce pro-inflammatory prostaglandins and leukotrienes, the CYP450 epoxygenase pathway generates a class of signaling lipids known as epoxyeicosatrienoic acids (EETs).[1][2]

EETs possess a wide array of beneficial physiological effects, including anti-inflammatory, vasodilatory, analgesic, and organ-protective properties.[1][3] However, their in vivo efficacy is limited by their rapid metabolism. The primary enzyme responsible for the degradation of EETs is soluble epoxide hydrolase (sEH). sEH catalyzes the hydrolysis of the epoxide functional group of EETs to form their corresponding, and generally less biologically active, dihydroxyeicosatrienoic acids (DHETs).[4][5]

The central mechanism of action of sEH inhibitors is to block this degradation, thereby increasing the endogenous levels and prolonging the signaling lifetime of beneficial EETs. [3][6] This elevation of EETs leads to the modulation of downstream signaling pathways that govern inflammation, pain, and vascular tone.

Quantitative Data: Potency and Pharmacokinetics of sEH Inhibitors

The development of potent and selective sEH inhibitors has been a major focus of research. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50). A wide range of structurally diverse sEH inhibitors, primarily urea- and amide-based compounds, have been synthesized and characterized.

Table 1: In Vitro Inhibitory Potency (IC50) of Selected Urea-Based sEH Inhibitors

| Compound | Human sEH IC50 (nM) | Murine sEH IC50 (nM) | Rat sEH IC50 (nM) | Reference(s) |

| TPPU | 3.7 | 90 | <50 | [1][7] |

| t-AUCB | 1.3 | 8 | 8 | [8] |

| DCU | 30 | 22 | - | [9][10] |

| CPU | - | 3.1 | - | [9] |

| AR9281 | - | - | - | [11] |

| t-TUCB | 0.4 | - | - | [10] |

| Compound 4f | 2.94 | - | - | [12] |

| Compound 4l | 1.69 | - | - | [12] |

| Compound 31 | 0.39 - 570 | - | - | [13] |

| SC-75741 | <10 | - | - | [14] |

Table 2: In Vitro Inhibitory Potency (IC50) of Selected Amide-Based sEH Inhibitors

| Compound | Human sEH IC50 (nM) | Murine sEH IC50 (nM) | Reference(s) |

| Compound 13 | - | - | [15] |

| Compound 14 | - | - | [15] |

| Compound 71 | 0.9 | - | [16] |

Table 3: Pharmacokinetic Parameters of Selected sEH Inhibitors

| Compound | Species | Dose | Cmax (nmol/L) | Tmax (min) | T1/2 (h) | Oral Bioavailability (%) | Reference(s) |

| TPPU | Rat | 0.3 - 3 mg/kg (oral) | Dose-dependent increase | - | 37 | - | [4][17] |

| TPPU | Monkey | 0.3 - 3 mg/kg (oral) | Dose-dependent increase | - | - | - | [17] |

| t-AUCB | Mouse | 0.1 mg/kg (i.v.) | - | - | - | 68 | [3] |

| GSK2256294 | Human | 2-20 mg (single dose) | Dose-dependent increase | - | 25-43 | - | [18] |

Signaling Pathways Modulated by sEH Inhibition

The therapeutic effects of sEH inhibitors are mediated through the modulation of several key intracellular signaling pathways by the elevated levels of EETs.

NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. EETs have been shown to inhibit the activation of the NF-κB pathway. By preventing the degradation of IκB, an inhibitory protein, EETs sequester NF-κB in the cytoplasm, thereby preventing its translocation to the nucleus and subsequent transcription of inflammatory mediators.[19] Inhibition of sEH with TPPU has been shown to suppress LPS-induced TREM-1 expression and inflammation by inhibiting NF-kB activation.[19]

Caption: NF-κB signaling pathway modulation by sEH inhibitors.

PPARγ Signaling Pathway

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a crucial role in regulating lipid metabolism and inflammation. EETs can act as endogenous ligands for PPARγ.[10] Activation of PPARγ by EETs leads to the transcriptional repression of pro-inflammatory genes and the upregulation of anti-inflammatory targets. sEH inhibitors, by increasing EET levels, enhance PPARγ activity, contributing to their anti-inflammatory effects.[10]

Caption: PPARγ signaling pathway activation by sEH inhibition.

cAMP Signaling Pathway

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger involved in numerous cellular processes. EETs have been shown to increase intracellular cAMP levels, although the exact mechanism is still under investigation. This increase in cAMP can contribute to the analgesic and vasodilatory effects of sEH inhibitors.

Caption: cAMP signaling pathway influenced by sEH inhibitors.

Experimental Protocols

In Vitro sEH Activity Assay (Fluorometric)

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against sEH using a fluorescent substrate.

Materials:

-

Recombinant human, rat, or mouse sEH

-

sEH Assay Buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA)

-

Fluorescent substrate (e.g., PHOME or CMNPC) dissolved in DMSO

-

Test compounds dissolved in DMSO

-

96-well black microplate

-

Plate reader with fluorescence detection (e.g., Ex/Em = 330/465 nm for CMNPC product)

Procedure:

-

Prepare serial dilutions of the test compounds in sEH Assay Buffer.

-

In a 96-well plate, add the diluted test compounds. Include wells for a vehicle control (DMSO) and a background control (buffer only).

-

Add the sEH enzyme solution to all wells except the background control.

-

Incubate the plate for 5-15 minutes at 30°C to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorescent substrate solution to all wells.

-

Measure the fluorescence kinetically over 15-30 minutes or as an endpoint reading after a fixed time.

-

Subtract the background fluorescence from all readings.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Caption: Experimental workflow for in vitro sEH activity assay.

Quantification of EETs and DHETs by LC-MS/MS

This protocol outlines a general procedure for the simultaneous measurement of EETs and their corresponding DHETs in biological matrices such as plasma.

Materials:

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

C18 reverse-phase HPLC column

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Internal standards (deuterated EETs and DHETs)

-

Organic solvents (e.g., methanol, acetonitrile, ethyl acetate)

-

Formic acid

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

Spike samples with a known amount of the internal standard mixture.

-

Perform protein precipitation (e.g., with cold acetonitrile).

-

Centrifuge to pellet the precipitated proteins.

-

-

Solid-Phase Extraction (for cleanup and concentration):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the supernatant from the protein precipitation step onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analytes with an appropriate organic solvent (e.g., ethyl acetate).

-

-

LC-MS/MS Analysis:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

Inject the sample onto the LC-MS/MS system.

-

Separate the EET and DHET regioisomers using a gradient elution on the C18 column.

-

Detect and quantify the analytes using multiple reaction monitoring (MRM) in negative ion mode.

-

-

Data Analysis:

-

Construct calibration curves for each analyte using the peak area ratios of the analyte to its corresponding internal standard.

-

Determine the concentration of each EET and DHET in the samples from the calibration curves.

-

Caption: Workflow for EET and DHET quantification by LC-MS/MS.

Clinical Significance and Future Directions

The development of sEH inhibitors has progressed to clinical trials, with compounds like GSK2256294 being evaluated for safety and efficacy in various conditions, including subarachnoid hemorrhage and for markers of endothelial dysfunction.[6][18][20] A phase Ib trial of GSK2256294 in patients with aneurysmal subarachnoid hemorrhage demonstrated that the drug was safe and well-tolerated, and it produced a significant increase in the serum EET/DHET ratio.[6] Another study in obese individuals with prediabetes showed that GSK2256294 effectively inhibited sEH activity in plasma, muscle, and adipose tissue.[21] The most advanced sEH inhibitor, EC5026, entered phase Ib clinical trials in 2024 for neuropathic pain.

The multifaceted mechanism of action of sEH inhibitors, encompassing anti-inflammatory, analgesic, and cardiovascular protective effects, positions them as a promising therapeutic strategy for a wide range of diseases. Future research will likely focus on the development of next-generation inhibitors with improved pharmacokinetic profiles and tissue-specific targeting, as well as on the further elucidation of the complex downstream signaling networks modulated by EETs. The continued investigation into the clinical applications of sEH inhibitors holds significant promise for addressing unmet medical needs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Double-Blind, Randomized, Placebo-Controlled Trial of Soluble Epoxide Hydrolase Inhibition in Patients with Aneurysmal Subarachnoid Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. TPPU, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer’s Signaling in Human Nerve Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pnas.org [pnas.org]

- 10. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. agilent.com [agilent.com]

- 15. Optimization of Amide-Based Inhibitors of Soluble Epoxide Hydrolase with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound Suppresses the Expression of Triggering Receptor Expressed on Myeloid Cells-1 by Inhibiting NF-kB Activation in Murine Macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. RePORT ⟩ RePORTER [reporter.nih.gov]

- 21. ahajournals.org [ahajournals.org]

The Role of Soluble Epoxide Hydrolase (sEH) Inhibitors in Cardiovascular Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soluble epoxide hydrolase (sEH), an enzyme encoded by the EPHX2 gene, plays a critical role in the metabolism of endogenous lipid signaling molecules, particularly the epoxyeicosatrienoic acids (EETs). EETs, derived from arachidonic acid via cytochrome P450 epoxygenases, are known to possess a range of cardioprotective properties, including vasodilation, anti-inflammatory effects, and anti-fibrotic actions. By hydrolyzing EETs to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs), sEH effectively diminishes these beneficial effects.[1][2] Consequently, the inhibition of sEH has emerged as a promising therapeutic strategy for a variety of cardiovascular diseases. This technical guide provides an in-depth overview of the role of sEH inhibitors in preclinical models of cardiovascular disease, presenting key quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Mechanism of Action of sEH Inhibitors

The primary mechanism by which sEH inhibitors exert their cardioprotective effects is by preventing the degradation of EETs, thereby increasing their bioavailability.[2] This leads to the potentiation of EET-mediated signaling pathways that collectively contribute to improved cardiovascular health. The major downstream effects include vasodilation, reduction of inflammation, and inhibition of pathological remodeling.

Quantitative Data on the Efficacy of sEH Inhibitors in Cardiovascular Disease Models

The following tables summarize the quantitative effects of various sEH inhibitors in preclinical models of hypertension, cardiac hypertrophy and heart failure, atherosclerosis, and ischemia-reperfusion injury.

Table 1: Effects of sEH Inhibitors on Hypertension

| sEH Inhibitor | Animal Model | Dose and Administration | Duration | Key Findings | Reference(s) |

| TPPU | L-NAME-induced hypertensive rats | 3 mg/kg/day, oral | 3 weeks | Blood pressure restored to baseline (88.6 ± 5.0 mmHg) from hypertensive levels. | [3][4] |

| AUDA | Angiotensin II-induced hypertensive rats | Oral | 2 weeks | Mean arterial blood pressure significantly lowered to 140 ± 5 mmHg in the normal-salt group and 151 ± 6 mmHg in the high-salt group.[5] | [6][7] |

| NCND | Angiotensin II-induced hypertensive rats | 3 mg/day, intraperitoneal injection | 4 days | Systolic blood pressure lowered by 30 mmHg. Arterial blood pressure reduced from 170 ± 3 mmHg to 149 ± 10 mmHg. | [8] |

| c-AUCB | Ren-2 transgenic rats (Ang II-dependent hypertension) | Not specified | 48 hours | Significantly reduced blood pressure. | [9] |

Table 2: Effects of sEH Inhibitors on Cardiac Hypertrophy and Heart Failure

| sEH Inhibitor | Animal Model | Dose and Administration | Duration | Key Findings | Reference(s) |

| TPPU | Myocardial infarction (MI) murine model | Not specified | 3 weeks | Significant decrease in heart weight/body weight ratio in treated MI animals. | [10][11] |

| TPPU | Thoracic Aortic Constriction (TAC) murine model | Not specified | 3 weeks | Prevented the increase in chamber dilation and a significant decrease in fibrosis. | [12] |

| AEPU | TAC murine model | 0.1 mg/ml in drinking water | 3 weeks | Heart weight/body weight ratio significantly reduced from 10.0 ± 0.3 mg/g in TAC mice to 5.9 ± 0.4 mg/g in treated mice. | [13] |

| AUDA | TAC murine model | Not specified | 3 weeks | Heart weight/body weight ratio significantly reduced from 10.0 ± 0.3 mg/g in TAC mice to 5.4 ± 0.3 mg/g in treated mice. | [13] |

| t-AUCB | Myocardial infarction (MI) murine model | 0.001, 0.01, 0.1 mg/L in drinking water | 7 days pre-MI | Infarct size reduced from 30% to 26%, 16%, and 11% respectively. | [14] |

| t-AUCB | Obese insulin-resistant mice (HFD) | 10 mg/L in drinking water | 8 weeks | Improved cardiac diastolic dysfunction. | [8] |

Table 3: Effects of sEH Inhibitors on Atherosclerosis

| sEH Inhibitor | Animal Model | Dose and Administration | Duration | Key Findings | Reference(s) |

| AEPU | Apolipoprotein E knockout (ApoE-/-) mice with Angiotensin II infusion | In drinking water | Not specified | 53% reduction in atherosclerotic lesions in the descending aorta.[15][16] | [17] |

Table 4: Effects of sEH Inhibitors on Ischemia-Reperfusion (I/R) Injury

| sEH Inhibitor | Animal Model | Dose and Administration | Duration | Key Findings | Reference(s) |

| TPPU | Hypertensive and diabetic rats (Langendorff model) | 100 and 300 µg/kg daily | 4 weeks | Significantly protected the heart from cardiac injury and endothelial dysfunction. | [11][18] |

| t-TUCB | Isoproterenol-induced myocardial ischemic injury in rats | 3, 10, and 30 mg/kg, oral | 14 days | Infarct size significantly reduced by 15.9%, 46.6%, and 40.4% respectively. | [14][19] |

| t-TUCB | Hypertensive and diabetic rats (Langendorff model) | 100 and 300 µg/kg daily | 4 weeks | Significantly protected the heart from cardiac injury and endothelial dysfunction. | [11][18] |

Table 5: Effects of sEH Inhibitors on EET/DHET Ratios

| sEH Inhibitor | Animal Model | Key Findings | Reference(s) |

| AEPU | Apolipoprotein E knockout (ApoE-/-) mice | Significant increase in 11,12-EET/DHET and 14,15-EET/DHET ratios. | [15][17] |

| t-AUCB | Myocardial infarction (MI) murine model | Significant increase in plasma ratios of total EETs/DHETs, 8,9-EET/8,9-DHET, 11,12-EET/11,12-DHET, and 14,15-EET/14,15-DHET. | [17] |

Experimental Protocols

This section provides detailed methodologies for key experimental models and assays cited in the context of sEH inhibitor research.

In Vivo Cardiovascular Disease Models

The TAC model is a widely used surgical procedure to induce pressure overload on the left ventricle, leading to cardiac hypertrophy and eventually heart failure.

-

Animal Model: C57BL/6 mice are commonly used.

-

Anesthesia: Mice are anesthetized with isoflurane (2%).

-

Surgical Procedure:

-

A partial thoracotomy is performed to expose the aortic arch.

-

A 6-0 silk suture is passed under the transverse aorta between the innominate and left common carotid arteries.

-

A 27-gauge needle is placed alongside the aorta, and the suture is tied snugly around both the aorta and the needle.

-

The needle is then quickly removed, creating a constriction of a defined diameter.

-

-

Post-operative Care: Analgesics are administered to manage pain.

-

Assessment: Cardiac hypertrophy and function are typically assessed by echocardiography and analysis of heart weight to body weight ratios at various time points post-surgery.

This model is used to induce hypertension and study its effects on the cardiovascular system.

-

Animal Model: C57BL/6 mice or Sprague-Dawley rats.

-

Procedure:

-

Angiotensin II is dissolved in a suitable vehicle (e.g., 0.01 N acetic acid in saline).

-

Osmotic minipumps are filled with the Angiotensin II solution.

-

The pumps are surgically implanted subcutaneously in the back of the animal.

-

The pumps deliver a continuous infusion of Angiotensin II at a specified rate (e.g., 1000 ng/kg/min) for a defined period (e.g., 14 or 28 days).[1][10]

-

-

Blood Pressure Measurement: Blood pressure is monitored regularly using non-invasive tail-cuff systems.[1]

ApoE knockout mice spontaneously develop hypercholesterolemia and atherosclerotic lesions, a process that can be accelerated with a high-fat diet and/or Angiotensin II infusion.

-

Animal Model: ApoE-/- mice.

-

Diet: Animals are often fed an atherogenic (high-fat) diet.

-

Induction with Angiotensin II: To accelerate atherosclerosis, Angiotensin II can be infused via osmotic minipumps as described in the hypertension model.[20][21][22]

-

Lesion Analysis: After a defined period, the aorta is excised, stained with Oil Red O (which stains lipids), and the atherosclerotic lesion area is quantified.

Ex Vivo and In Vitro Assays

This ex vivo model allows for the study of cardiac function and injury in a controlled environment, independent of systemic influences.

-

Procedure:

-

The heart is rapidly excised from an anesthetized rat and mounted on a Langendorff apparatus via aortic cannulation.

-

The heart is retrogradely perfused with Krebs-Henseleit buffer at a constant temperature (37°C) and gassed with 95% O2/5% CO2.

-

A balloon is inserted into the left ventricle to measure pressure.

-

Ischemia: Global ischemia is induced by stopping the perfusion for a defined period (e.g., 30 minutes).

-

Reperfusion: Perfusion is restored for a specific duration (e.g., 60-120 minutes).

-

-

Assessment of Injury: Infarct size is determined by staining the heart tissue with triphenyltetrazolium chloride (TTC).

Western blotting is used to detect and quantify the expression and phosphorylation status of key proteins in signaling pathways.

-

Sample Preparation:

-

Cells or tissues are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation.

-

Protein concentration is determined using a BCA assay.

-

-

Electrophoresis and Transfer:

-

Equal amounts of protein are separated by SDS-PAGE.

-

Proteins are transferred to a PVDF or nitrocellulose membrane.

-

-

Immunodetection:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the total and phosphorylated forms of the proteins of interest (e.g., Akt, p-Akt, IκBα, p-IκBα).[3][23][24][25]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate.[2][16][22][26]

-

EMSA is a technique used to detect the DNA-binding activity of transcription factors like NF-κB.

-

Nuclear Extract Preparation: Nuclear proteins are extracted from cells or tissues.

-

Probe Labeling: An oligonucleotide probe containing the NF-κB consensus binding sequence is labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag.

-

Binding Reaction: The labeled probe is incubated with the nuclear extract.

-

Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using an appropriate detection system (for non-radioactive probes). A "shift" in the migration of the labeled probe indicates the presence of a protein-DNA complex.[6][20][23][25][27]

Signaling Pathways and Logical Relationships

sEH inhibitors exert their cardioprotective effects by modulating key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

The sEH Metabolic Pathway

This diagram illustrates the central role of sEH in the metabolism of arachidonic acid-derived epoxides.

Caption: The metabolic pathway of EETs and the inhibitory action of sEH inhibitors.

Cardioprotective Signaling Downstream of sEH Inhibition

This diagram shows how increased EET levels, resulting from sEH inhibition, activate pro-survival and anti-inflammatory pathways.

Caption: sEH inhibition leads to cardioprotection via PI3K/Akt and NF-κB pathways.

Experimental Workflow for Assessing sEH Inhibitor Efficacy in a TAC Model

This diagram outlines the typical experimental workflow for evaluating the effects of an sEH inhibitor in a mouse model of cardiac hypertrophy.

References

- 1. Complete Protocol For Ang Ii-Induced Hypertension Model In C57bl/6 Mice [okclevervet.com]

- 2. ccrod.cancer.gov [ccrod.cancer.gov]

- 3. 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU), a soluble epoxide hydrolase inhibitor, lowers L-NAME-induced hypertension through suppression of angiotensin-converting enzyme in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU), a this compound, lowers L-NAME-induced hypertension through suppression of angiotensin-converting enzyme in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Orally Active Epoxide Hydrolase Inhibitor Lowers Blood Pressure and Provides Renal Protection in Salt-Sensitive Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. med.upenn.edu [med.upenn.edu]

- 7. researchgate.net [researchgate.net]

- 8. Soluble epoxide hydrolase inhibition improves coronary endothelial function and prevents the development of cardiac alterations in obese insulin-resistant mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | A time-series minimally invasive transverse aortic constriction mouse model for pressure overload-induced cardiac remodeling and heart failure [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Inhibitors of soluble epoxide hydrolase minimize ischemia-reperfusion induced cardiac damage in normal, hypertensive and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Soluble epoxide hydrolase in the generation and maintenance of high blood pressure in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ACUTE ANGIOTENSIN II INFUSIONS ELICIT PRESSURE NATRIURESIS IN MICE AND REDUCE DISTAL FRACTIONAL SODIUM REABSORPTION - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound, t-TUCB, protects against myocardial ischemic injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 17. Beneficial Effects of Soluble Epoxide Hydrolase Inhibitors in Myocardial Infarction Model: Insight Gained Using Metabolomic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. This compound, t-TUCB, protects against myocardial ischaemic injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Electrophoretic Mobility Shift Assay (EMSA) Using IRDye® Oligonucleotides [protocols.io]

- 21. Pharmacological inhibition of soluble epoxide hydrolase provides cardioprotection in hyperglycemic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 23. licorbio.com [licorbio.com]

- 24. Soluble epoxide hydrolase inhibitors and heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Detection of NF-κB activity in skeletal muscle cells by electrophoretic mobility shift analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

sEH inhibitors for the treatment of neuropathic pain

An In-depth Technical Guide to Soluble Epoxide Hydrolase (sEH) Inhibitors for the Treatment of Neuropathic Pain

Executive Summary

Neuropathic pain represents a significant unmet medical need, with current therapies often providing inadequate relief and substantial side effects. The soluble epoxide hydrolase (sEH) enzyme has emerged as a promising therapeutic target. sEH metabolizes endogenous anti-inflammatory and analgesic lipid mediators known as epoxy-fatty acids (EpFAs). By inhibiting sEH, the levels of these beneficial lipids are increased, leading to a reduction in neuroinflammation, endoplasmic reticulum (ER) stress, and mitochondrial dysfunction, which are key underlying mechanisms of neuropathic pain. This document provides a comprehensive technical overview of the mechanism of action, preclinical evidence, and clinical development of sEH inhibitors (sEHIs) as a novel, non-addictive analgesic strategy.

Introduction: The Role of sEH in Neuropathic Pain

Chronic neuropathic pain is a complex condition arising from damage or disease affecting the somatosensory system[1]. It is characterized by allodynia (pain from a normally non-painful stimulus) and hyperalgesia (exaggerated pain response)[2]. The economic and societal burden is immense, with millions suffering from conditions like diabetic peripheral neuropathy (DPN) and chemotherapy-induced peripheral neuropathy (CIPN)[3][4].

The arachidonic acid cascade produces various lipid signaling molecules, including pro-inflammatory prostaglandins and analgesic EpFAs[4][5]. While nonsteroidal anti-inflammatory drugs (NSAIDs) target the cyclooxygenase (COX) pathway, sEH inhibitors work on the cytochrome P450 (CYP450) branch of this cascade[5][6]. CYP450 enzymes convert polyunsaturated fatty acids into EpFAs, such as epoxyeicosatrienoic acids (EETs)[3][7]. These EpFAs have potent anti-inflammatory and analgesic properties but are rapidly degraded by the soluble epoxide hydrolase (sEH) enzyme into less active or even pro-inflammatory dihydroxy-fatty acids (DHETs)[3][4].

Inhibiting sEH stabilizes and increases the endogenous levels of EpFAs, offering a powerful therapeutic strategy to combat neuropathic pain by enhancing the body's natural pain-resolving mechanisms[4][5]. This approach is distinct from conventional analgesics and has shown promise for providing effective pain relief without the sedative, cognitive, or addictive side effects associated with gabapentinoids and opioids[2][3][5].

Mechanism of Action: The sEH Signaling Pathway

The primary mechanism of sEH inhibitors is the prevention of EpFA degradation. This elevates the tissue and plasma concentrations of EpFAs, which in turn exert their analgesic effects through multiple downstream pathways.[3]

The Arachidonic Acid Cascade and sEH

Polyunsaturated fatty acids are metabolized by three main enzyme families: COX, lipoxygenase (LOX), and CYP450[4]. The CYP450 pathway generates EpFAs. The sEH enzyme, encoded by the EPHX2 gene, catalyzes the hydrolysis of these EpFAs to their corresponding diols[7][8]. sEHIs are small molecules that bind to the active site of the sEH enzyme, preventing this degradation and thereby amplifying the analgesic and anti-inflammatory signals of EpFAs.[5][6]

Downstream Cellular Mechanisms

Elevated EpFA levels contribute to analgesia by modulating several key cellular processes implicated in the pathogenesis of neuropathic pain:

-

Endoplasmic Reticulum (ER) Stress Reduction : Neuropathic pain is associated with elevated ER stress in the peripheral nervous system[4]. sEH inhibition and the resulting increase in EpFAs shift the ER stress response from pro-inflammatory and pro-apoptotic pathways towards cell survival and homeostasis[4][5][6].

-

Mitochondrial Stabilization : Mitochondrial dysfunction is a known contributor to CIPN and other neuropathies[3]. EpFAs help stabilize mitochondria by reducing reactive oxygen species (ROS), preserving mitochondrial membrane potential, and limiting the opening of the mitochondrial permeability transition pore (mPTP)[3].

-

Neuroinflammation Suppression : sEHIs suppress neuroinflammation by inhibiting the NF-κB signaling pathway, which reduces the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in the spinal cord[8][9].

Preclinical Evidence and Experimental Data

sEH inhibitors have demonstrated robust efficacy across a wide range of validated animal models of neuropathic pain. Their performance is often superior to standard-of-care treatments like gabapentinoids and COX-2 inhibitors.[3][10]

Key Animal Models and Experimental Protocols

Experimental Workflow: Preclinical evaluation of sEHIs typically follows a standardized workflow to ensure robust and reproducible results.

Commonly Used Neuropathic Pain Models:

-

Chemotherapy-Induced Peripheral Neuropathy (CIPN): Models are induced by administering chemotherapeutic agents such as paclitaxel, vincristine, or oxaliplatin to rats or mice, which leads to mechanical and thermal hypersensitivity.[3][11]

-

Diabetic Neuropathy: This is often modeled by a single injection of streptozotocin (STZ), which destroys pancreatic beta cells, leading to hyperglycemia and the subsequent development of neuropathic pain.[10][12] The Akita mouse (Ins2Akita) is a genetic model that develops diabetes naturally.[4]

-

Traumatic Nerve Injury Models:

-

Chronic Constriction Injury (CCI): Involves loose ligation of the sciatic nerve, causing inflammation and axonal damage.[5][13]

-

Spared Nerve Injury (SNI): The tibial and common peroneal branches of the sciatic nerve are transected, leaving the sural nerve intact. This results in a very robust and long-lasting neuropathic pain state.[1][14]

-

Key Behavioral Assays:

-

Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold (PWT) is determined by applying filaments of increasing force to the plantar surface of the hind paw. A lower PWT indicates increased pain sensitivity.[3][13]

-

Thermal Hyperalgesia: Measured using the Hargreaves test, where a radiant heat source is applied to the paw. The time taken for the animal to withdraw its paw (thermal withdrawal latency, TWL) is recorded. A shorter TWL indicates hyperalgesia.[9][15]

-

Affective/Spontaneous Pain: The conditioned place preference (CPP) assay is used to assess the relief of ongoing tonic pain. An animal will prefer an environment that it associates with pain relief.[16]

Quantitative Efficacy Data of sEH Inhibitors

The tables below summarize the quantitative data from key preclinical studies, demonstrating the dose-dependent efficacy of various sEH inhibitors.

Table 1: Efficacy of sEH Inhibitors in Chemotherapy-Induced Neuropathic Pain (CIPN) Models

| Inhibitor | Chemotherapy Agent | Animal Model | Dose & Route | Key Finding | Reference |

|---|---|---|---|---|---|

| EC5026 | Oxaliplatin, Paclitaxel, Vincristine | Sprague-Dawley Rat | 0.3 - 3 mg/kg, p.o. | Dose-dependently increased paw withdrawal thresholds (PWTs); significant effect at all doses vs. vehicle (p < 0.001). | [3] |

| TPPU | Nab-Paclitaxel | Sprague-Dawley Rat | 1 mg/kg/day, i.p. | Restored mechanical and thermal pain thresholds, decreased spinal cord inflammation and apoptosis. | [9][15] |

| EC5029 | Oxaliplatin, Paclitaxel, Vincristine | Sprague-Dawley Rat | 3 mg/kg, p.o. | Demonstrated potent analgesia, confirming the mechanism of sEH inhibition. |[3] |

Table 2: Efficacy of sEH Inhibitors in Diabetic Neuropathic Pain Models

| Inhibitor | Animal Model | Dose & Route | Key Finding | Reference |

|---|---|---|---|---|

| APAU | STZ-induced Rat | 0.1 - 100 mg/kg, s.c. | Dose-dependently reversed mechanical allodynia; more potent and efficacious than celecoxib. | [10] |

| t-TUCB | STZ-induced Rat | 0.1 - 100 mg/kg, s.c. | Dose-dependently reversed mechanical allodynia. | [10] |

| t-TUCB | STZ-induced Mouse | 10 mg/kg, s.c. | Increased PWTs to a similar degree as 100 mg/kg gabapentin without causing locomotion decline; induced conditioned place preference, indicating relief of tonic pain. | [4][16] |

| AMHDU | STZ-induced Rat | 10 mg/kg, i.p. | Showed prominent analgesic activity comparable to gabapentin. |[17] |

Table 3: Efficacy of sEH Inhibitors in Nerve Injury Models

| Inhibitor | Animal Model | Dose & Route | Key Finding | Reference |

|---|---|---|---|---|

| EC5026 | Chronic Constriction Injury (CCI) Rat | 3 mg/kg, p.o. | Superior efficacy in blocking pain compared to 30 mg/kg pregabalin over a 6-hour period (p = 0.039). | [5] |

| A20 | Spared Nerve Injury (SNI) Rat | 3 & 9 mg/kg/day, p.o. | Demonstrated significant analgesic effect, superior to gabapentin on day 1 of treatment. |[14] |

Table 4: IC₅₀ Values of Selected sEH Inhibitors

| Inhibitor | Recombinant Enzyme | IC₅₀ (nM) | Reference |

|---|---|---|---|

| APAU | Rat sEH | Low nM range | [10] |

| t-AUCB | Rat sEH | Low nM range | [10] |

| t-TUCB | Rat sEH | Low nM range | [10] |

| EC5026 | Human sEH | Picomolar concentrations |[5] |

Clinical Development of sEH Inhibitors

The promising preclinical data, demonstrating potent analgesia and a favorable safety profile, has propelled several sEH inhibitors into human clinical trials.

-

EC5026 (EicOsis) : This potent, selective sEHI is being developed specifically for neuropathic pain.[3] It has successfully completed Phase 1a clinical trials in healthy volunteers with no drug-related adverse events reported.[5][6] In April 2020, the FDA granted Fast Track designation to EC5026 for the treatment of neuropathic pain, recognizing its potential to address a serious unmet medical need.[6] It is currently advancing to Phase 2 trials, with an initial focus on diabetic peripheral neuropathy.[4][18][19]

-

GSK2256294 (GlaxoSmithKline) : This sEHI has been investigated in multiple Phase 1 clinical trials for a potential pulmonary indication and was found to be well-tolerated with no signs of adverse events.[3][4]

-

AR9281 (formerly Arête Therapeutics) : This compound, also known as APAU, was tested in a Phase 1 trial as a potential therapy for hypertension and provided proof of safety in healthy human subjects.[3][20] However, while potent on rodent sEH, it was found to be a weak inhibitor of the human enzyme.[5]

Advantages Over Current Therapies and Future Directions

sEH inhibitors offer several key advantages over existing treatments for neuropathic pain:

-

Novel Mechanism of Action : By targeting the underlying pathologies of neuroinflammation and cellular stress, sEHIs may offer disease-modifying potential, not just symptomatic relief.[3][5]

-

Lack of CNS Side Effects : Unlike gabapentinoids and opioids, preclinical studies show that sEHIs do not cause sedation, altered motor function, cognitive impairment, or euphoria.[2][3][5]

-

Non-Addictive : sEH inhibition has shown no evidence of tolerance, dependence, or addiction liability in animal models, presenting a crucial alternative to opioids.[5][6]

-

Synergistic Potential : sEHIs have been shown to synergize with NSAIDs and COX-2 inhibitors, potentially allowing for lower doses and reduced side effects of these co-administered drugs.[2][6]

Future research will focus on completing Phase 2 and 3 clinical trials to confirm the efficacy and safety of sEHIs in patient populations. Further investigation into their potential for preventing the development of neuropathic pain (prophylactic use) and their efficacy in other chronic pain conditions is also warranted.[3]

Conclusion

The inhibition of soluble epoxide hydrolase is a first-in-class therapeutic strategy that leverages the body's endogenous pain-control mechanisms. Extensive preclinical data have consistently demonstrated the potent analgesic effects of sEH inhibitors in diverse and robust models of neuropathic pain, often outperforming current standards of care. These compounds act by reducing neuroinflammation, ER stress, and mitochondrial dysfunction. With lead candidates like EC5026 showing excellent safety profiles in early clinical trials, sEH inhibitors are poised to become a transformative, non-addictive treatment for the millions of patients suffering from intractable neuropathic pain.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Soluble epoxide hydrolase inhibition alleviates chemotherapy induced neuropathic pain [frontiersin.org]

- 4. Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy: A Review of Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Movement to the Clinic of Soluble Epoxide Hydrolase Inhibitor EC5026 as an Analgesic for Neuropathic Pain and for Use as a Nonaddictive Opioid Alternative - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Soluble Epoxide Hydrolase as a Therapeutic Target for Pain, Inflammatory and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The this compound TPPU improves comorbidity of chronic pain and depression via the AHR and TSPO signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound TPPU Alleviates Nab-Paclitaxel-Induced Peripheral Neuropathic Pain via Suppressing NF-κB Signalling in the Spinal Cord of a Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound TPPU Alleviates Nab-Paclitaxel-Induced Peripheral Neuropathic Pain via Suppressing NF- κ B Signalling in the Spinal Cord of a Rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. escholarship.org [escholarship.org]

- 17. Preclinical Evaluation of this compound AMHDU against Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. EC-5026 by Eicosis for Diabetic Neuropathic Pain: Likelihood of Approval [pharmaceutical-technology.com]

- 19. RePORT ⟩ RePORTER [reporter.nih.gov]

- 20. dovepress.com [dovepress.com]

A Technical Guide to the Preclinical Development of Soluble Epoxide Hydrolase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soluble epoxide hydrolase (sEH) has emerged as a significant therapeutic target for a multitude of human diseases. This enzyme plays a critical role in the metabolism of endogenous lipid signaling molecules known as epoxyeicosatrienoic acids (EETs).[1] EETs, derived from arachidonic acid via cytochrome P450 (CYP450) epoxygenases, possess potent anti-inflammatory, vasodilatory, analgesic, and organ-protective properties.[2][3][4] However, their beneficial effects are short-lived as sEH rapidly hydrolyzes them into their corresponding, and generally less bioactive, dihydroxyeicosatrienoic acids (DHETs).[4][5]

Inhibition of sEH presents a compelling therapeutic strategy to augment and prolong the actions of endogenous EETs.[4][6] By blocking their degradation, sEH inhibitors (sEHIs) effectively increase the levels of protective EETs, offering potential treatments for conditions such as hypertension, atherosclerosis, inflammatory pain, neuropathic pain, chronic kidney disease, and neurodegenerative disorders.[1][7][8] The preclinical development of sEHIs involves a rigorous pipeline of in vitro and in vivo studies designed to identify potent, selective, and safe drug candidates for clinical evaluation. This guide provides a technical overview of the core components of this process.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for sEH inhibitors is the prevention of EET hydrolysis. This stabilization of EETs leads to the modulation of several downstream signaling pathways that are crucial for cellular homeostasis and disease pathogenesis.

-

Anti-inflammatory Effects: EETs are known to exert significant anti-inflammatory effects, primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[5][9] By preventing the degradation of IκB, an inhibitory protein, EETs block the nuclear translocation of NF-κB, which in turn suppresses the transcription of pro-inflammatory cytokines like TNF-α and various interleukins.[5][10]

-

Analgesic Effects: The pain-relieving properties of sEH inhibition are linked to the modulation of transient receptor potential (TRP) channels and the reduction of neuroinflammation.[4] By stabilizing EETs, sEHIs can attenuate both inflammatory and neuropathic pain sensations.[11]

-

Cardiovascular Effects: In the vasculature, EETs act as endothelium-derived hyperpolarizing factors, promoting vasodilation and lowering blood pressure.[7] sEHIs have been shown to reduce blood pressure, prevent cardiac hypertrophy, and attenuate atherosclerosis in various preclinical models.[2][7]

Below is a diagram illustrating the central role of sEH in the arachidonic acid cascade and the impact of its inhibition.

References

- 1. frontiersin.org [frontiersin.org]

- 2. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy: A Review of Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Editorial: Clinical Paths for Soluble Epoxide Hydrolase Inhibitors [frontiersin.org]

- 9. Clinical and preclinical evidence for roles of soluble epoxide hydrolase in osteoarthritis knee pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Soluble epoxide hydrolase inhibitors for smoking-associated inflammatory lung diseases and chronic obstructive pulmonary disease: a meta-analytical systematic review of preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preclinical Evaluation of Soluble Epoxide Hydrolase Inhibitor AMHDU against Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery of Novel Scaffolds for Soluble Epoxide Hydrolase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the identification and characterization of novel chemical scaffolds for the inhibition of soluble epoxide hydrolase (sEH). As a critical enzyme in the metabolism of signaling lipids, sEH has emerged as a promising therapeutic target for a range of inflammatory, cardiovascular, and pain-related disorders. This document details the key signaling pathways, experimental methodologies for inhibitor screening, and a comparative analysis of the potency and pharmacokinetic properties of various inhibitor scaffolds, moving beyond classical urea-based compounds.

The Soluble Epoxide Hydrolase Signaling Pathway

Soluble epoxide hydrolase is a bifunctional enzyme with two distinct catalytic domains: a C-terminal hydrolase domain and an N-terminal phosphatase domain.[1]

The C-terminal Hydrolase Domain: Regulating Eicosanoid Signaling

The C-terminal hydrolase domain of sEH plays a pivotal role in the arachidonic acid cascade.[2] Cytochrome P450 (CYP) epoxygenases metabolize arachidonic acid into epoxyeicosatrienoic acids (EETs).[3][4] These EETs are potent signaling molecules with various biological effects, including vasodilation and anti-inflammatory actions.[4][5] The sEH hydrolase domain rapidly converts EETs into their corresponding, and generally less active, dihydroxyeicosatrienoic acids (DHETs).[2][3] By inhibiting sEH, the levels of beneficial EETs are increased, making sEH a key therapeutic target.[2] The downstream effects of EETs include the attenuation of NF-κB activation, which is a central pathway in inflammation.[3]

The N-terminal Phosphatase Domain: Emerging Roles in Lipid Phosphate Metabolism

The N-terminal domain of sEH possesses phosphatase activity, with substrates including lipid phosphates like lysophosphatidic acids (LPAs) and isoprenoid phosphates.[6][7] These molecules are involved in diverse cellular processes, including cell growth, differentiation, and cholesterol biosynthesis.[6] The inhibition of the sEH phosphatase domain is an emerging area of research with potential therapeutic implications.[6]

References

- 1. Frontiers | Regulation of soluble epoxide hydrolase in renal-associated diseases: insights from potential mechanisms to clinical researches [frontiersin.org]

- 2. Arachidonic acid cytochrome P450 epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytochrome P450 epoxygenases, soluble epoxide hydrolase, and the regulation of cardiovascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CYP450 Epoxygenase Metabolites, Epoxyeicosatrienoic Acids, as Novel Anti-Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Soluble Epoxide Hydrolase and Brain Cholesterol Metabolism [frontiersin.org]

- 7. pnas.org [pnas.org]

The Architecture of Inhibition: A Technical Guide to Pharmacophore Modeling for sEH Inhibitor Design

For Researchers, Scientists, and Drug Development Professionals

Abstract

The soluble epoxide hydrolase (sEH) enzyme represents a critical therapeutic target for a multitude of inflammatory and cardiovascular diseases. Its inhibition prevents the degradation of beneficial epoxyeicosatrienoic acids (EETs), thereby prolonging their anti-inflammatory, anti-hypertensive, and analgesic effects. Pharmacophore modeling has emerged as a powerful computational strategy to rationally design and discover novel, potent, and selective sEH inhibitors. This in-depth technical guide provides a comprehensive overview of the principles, methodologies, and applications of pharmacophore modeling in the design of sEH inhibitors. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in this promising area of therapeutic research.

The Soluble Epoxide Hydrolase Signaling Pathway

The human soluble epoxide hydrolase (sEH) is a bifunctional enzyme with two distinct catalytic domains: a C-terminal hydrolase domain and an N-terminal phosphatase domain.[1] The C-terminal hydrolase domain is the primary target for inhibitor design and is responsible for the metabolism of epoxyeicosatrienoic acids (EETs), which are produced from arachidonic acid by cytochrome P450 (CYP) enzymes.[1][2] EETs possess a range of beneficial physiological effects, including vasodilation, anti-inflammatory actions, and protection against ischemia-reperfusion injury.[3][4] By hydrolyzing EETs to their less active dihydroxyeicosatrienoic acids (DHETs), sEH curtails these protective effects.[4][5] Therefore, inhibiting sEH activity leads to an accumulation of EETs, amplifying their therapeutic benefits.[3][6] This makes sEH a compelling target for the treatment of hypertension, inflammation, neuropathic pain, and cardiovascular diseases.[3][5][7]

Caption: The sEH signaling pathway illustrating the metabolism of EETs.

Pharmacophore Modeling for sEH Inhibitor Design: A Workflow

Pharmacophore modeling in sEH inhibitor design can be broadly categorized into two approaches: ligand-based and structure-based modeling.[8][9] Ligand-based methods are employed when the 3D structure of the target protein is unknown, relying on the chemical features of a set of known active inhibitors.[10][11] Conversely, structure-based approaches utilize the 3D structure of the sEH enzyme, often in complex with a known inhibitor, to define the essential interaction points within the active site.[8][12][13]

The general workflow for pharmacophore-based sEH inhibitor design involves several key steps:

-

Model Generation: A pharmacophore model is generated based on either a set of known potent sEH inhibitors (ligand-based) or the crystal structure of sEH (structure-based).[8][14]

-

Model Validation: The generated model is validated for its ability to distinguish between known active and inactive compounds.[14][15]

-

Virtual Screening: The validated pharmacophore model is used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric features.[8][16]

-

Hit Identification and Optimization: The retrieved hits from virtual screening are further evaluated and optimized to improve their potency, selectivity, and pharmacokinetic properties.[8]

-

Experimental Validation: The most promising candidates are synthesized and subjected to in vitro and in vivo biological assays to confirm their sEH inhibitory activity and therapeutic potential.[15][16]

Caption: A generalized workflow for pharmacophore-based sEH inhibitor design.

Key Pharmacophoric Features of sEH Inhibitors

Structure-activity relationship (SAR) studies have revealed a consistent pharmacophore model for potent sEH inhibitors.[3][17] This model generally consists of three key components:

-

Primary Pharmacophore: A central urea or amide moiety that forms crucial hydrogen bond interactions with the catalytic triad of the sEH active site, particularly with Asp335.[3][17][18]

-

Hydrophobic Moieties: Two hydrophobic groups flanking the central urea/amide. These groups occupy two hydrophobic subpockets within the L-shaped binding site of the enzyme, contributing significantly to the binding affinity.[14][15][17] An adamantyl group is a common example of a bulky hydrophobic moiety used in many potent inhibitors.[15]

-

Secondary and Tertiary Pharmacophores: Polar functional groups can be incorporated at a distance of approximately 7Å (secondary) or 17Å (tertiary) from the urea carbonyl.[3] These polar groups are introduced to enhance aqueous solubility and improve pharmacokinetic properties without compromising inhibitory potency.[3][4]

Caption: Key pharmacophoric features of sEH inhibitors and their interactions.

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative sEH inhibitors, providing a comparative overview of their potencies.

Table 1: Inhibitory Potency of Urea-Based sEH Inhibitors

| Compound | IC50 (nM) for human sEH | Reference |

| N-(1-Acetylpiperidin-4-yl)-N′-(adamant-1-yl) urea (5a) | 7.0 | [5] |

| Compound 21 (a urea derivative) | 4.2 | [8][16] |

| APAU | Low nanomolar | [4] |

| TPAU | Low nanomolar | [4] |

| TPPU | Good potency | [18][19] |

Table 2: Inhibitory Potency of Amide-Based and Other sEH Inhibitors

| Compound | IC50 (nM) for human sEH | Notes | Reference |

| Pyrimidinone derivative 29 | 277 | Diverse chemical scaffold | [8][16] |

| 1,2,3-triazole derivative 71 | 0.9 | Benzamide-based | [2] |

| Epoxykynin | 6.7 | Also a kynurenine pathway modulator | [20] |

| t-TUCB | Not specified, but used in preclinical studies | Effective in pain models | [17] |

Experimental Protocols

Pharmacophore Model Generation

Ligand-Based Approach (using 3D-QSAR):

-

Training Set Selection: A set of at least 20-30 structurally diverse sEH inhibitors with a wide range of biological activities (e.g., pIC50 values) is selected.[14][15]

-

Conformational Analysis: Low-energy conformers for each molecule in the training set are generated using computational chemistry software.

-

Molecular Alignment: The molecules are aligned based on a common scaffold or pharmacophoric features.

-

3D-QSAR Model Generation: A 3D quantitative structure-activity relationship (3D-QSAR) model is generated by correlating the 3D molecular fields (steric and electrostatic) of the aligned molecules with their biological activities.[14][15] This is often done using methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA).

-

Model Validation: The predictive power of the model is assessed using statistical methods such as leave-one-out cross-validation (q²) and by predicting the activity of an external test set of compounds (r²).[14][21]

Structure-Based Approach:

-

Protein Preparation: The X-ray crystal structure of human sEH (e.g., from the Protein Data Bank) is prepared by adding hydrogen atoms, assigning protonation states, and minimizing the energy.

-

Active Site Definition: The binding site is defined based on the location of a co-crystallized ligand or by identifying cavities within the protein.

-

Pharmacophore Feature Generation: Interaction points within the active site, such as hydrogen bond donors/acceptors, hydrophobic centers, and charged groups, are identified.[8][12] This can be done automatically using software that analyzes the protein-ligand interactions.

-

Model Refinement: The generated pharmacophore model is refined by adjusting the position and size of the features to optimize its ability to map known active inhibitors and exclude inactive ones.[8]

Virtual Screening

-

Database Preparation: A large chemical database (e.g., ZINC, Maybridge, Specs) is prepared by generating 3D conformers for each molecule.[8][11][16]

-

Pharmacophore Searching: The validated pharmacophore model is used as a 3D query to search the prepared database. Molecules that fit the pharmacophoric constraints are retrieved as hits.

-

Filtering: The initial hit list is filtered based on drug-likeness criteria (e.g., Lipinski's rule of five) and other physicochemical properties to remove undesirable compounds.[8]

In Vitro sEH Inhibition Assay

-

Enzyme and Substrate Preparation: Recombinant human sEH and a suitable substrate (e.g., a fluorogenic substrate like fluorescein diphosphate for the phosphatase domain or an epoxide substrate for the hydrolase domain) are prepared in an appropriate assay buffer.[1][22]

-

Compound Incubation: The test compounds (potential inhibitors) are pre-incubated with the sEH enzyme for a defined period.

-

Reaction Initiation: The reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.

-

Signal Detection: The rate of product formation is monitored over time using a suitable detection method (e.g., fluorescence or absorbance) with a microplate reader.[22]

-

IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation.[22]

Conclusion

Pharmacophore modeling has proven to be an indispensable tool in the rational design and discovery of novel sEH inhibitors. By elucidating the key chemical features required for potent inhibition, this computational approach has significantly accelerated the identification of promising drug candidates. The integration of both ligand-based and structure-based methods, coupled with robust experimental validation, provides a powerful paradigm for the development of next-generation sEH inhibitors with improved efficacy and pharmacokinetic profiles. As our understanding of the structural and mechanistic details of sEH continues to evolve, so too will the sophistication and predictive power of pharmacophore modeling, paving the way for new therapies for a range of human diseases.

References

- 1. Discovery of the First in Vivo Active Inhibitors of the Soluble Epoxide Hydrolase Phosphatase Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and SAR of conformationally restricted inhibitors of soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Preclinical Evaluation of Soluble Epoxide Hydrolase Inhibitor AMHDU against Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. creative-biolabs.com [creative-biolabs.com]

- 10. Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures [mdpi.com]

- 11. Ligand-based Pharmacophore Modeling, Virtual Screening and Molecular Docking Studies for Discovery of Potential Topoisomerase I Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits - PMC [pmc.ncbi.nlm.nih.gov]